1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2 and a molecular weight of 222.43 g/mol . It is a colorless liquid with a boiling point of 161°C and a density of 0.883 g/mL at 25°C . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, is primarily used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . This is a type of chemical reaction where a silicon-hydrogen bond is added across a multiple bond, such as a carbon-carbon double bond . This reaction is often used in the synthesis of various organosilicon compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of silicone polymers and other organosilicon compounds .
Result of Action
The primary result of the action of this compound is the production of silicone polymers or silicone resins . These materials have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation .
Biochemical Analysis
Biochemical Properties
It is known that organosilicon compounds like this can interact with various enzymes and proteins
Molecular Mechanism
It is known that organosilicon compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction conditions typically include a solvent-free environment and mild temperatures to ensure high efficiency and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction parameters are optimized to maximize the yield and purity of the product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in certain chemical reactions.
Common Reagents and Conditions
Hydrosilylation: Common reagents include hydrosilanes and allyl derivatives, with Karstedt’s catalyst as the catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Oxidation: The products include silanols and siloxanes.
Reduction: The products are typically simpler silanes and siloxanes.
Scientific Research Applications
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of silicone-based medical devices and implants.
Industry: The compound is employed in the production of silicone resins, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the ethoxy groups present in 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: This compound contains glycidyloxypropyl groups instead of ethoxy groups.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound has cyanopropyl groups in place of ethoxy groups.
Uniqueness
This compound is unique due to its ethoxy groups, which enhance its reactivity and versatility in various chemical reactions. The presence of these groups allows for the formation of stable Si-O-C bonds, making it a valuable compound in the synthesis of organosilicon materials .
Properties
IUPAC Name |
ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYZXWZANURMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O[Si](C)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066372 | |
Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-09-2, 70851-25-1 | |
Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polydimethylsiloxane, ethoxy terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane incorporated into unsaturated polyester resins (UP)?
A: Unsaturated polyester resins often exhibit low impact resistance, limiting their applications. Incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces flexible poly(organosiloxane) segments into the UP network, enhancing its flexibility and thereby improving impact resistance. [] This modification is particularly effective at low concentrations of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []
Q2: How does 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane contribute to the properties of poly(n-alkylsilsesquioxane) films?
A: When incorporated into poly(n-alkylsilsesquioxane) films during their synthesis, 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces oligomeric dimethylsiloxane units into the material. [] This incorporation is confirmed through solid-state 29Si NMR. [] The resulting films exhibit good optical transparency and thermal stability, making them potentially suitable for applications like protective coatings. []
Q3: Can 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane be used to modify the properties of ionic polymer-metal composites (IPMC)?
A: Yes, research indicates that 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane can be used to cross-link the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) within an IPMC structure. [, ] This cross-linking leads to several changes in the IPMC properties:
- Reduced Water Uptake: Cross-linking reduces the membrane's water uptake. [, ]
- Enhanced Mechanical Strength: Cross-linking with 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane generally improves the membrane's mechanical strength. [, ]
- Impact on Actuation: The actuation force of the IPMC is generally enhanced by cross-linking, although excessive cross-linking can lead to a decrease. [, ] Both current and deformation responses of the IPMC tend to decrease with increased cross-linking. [, ]
Q4: What analytical techniques are used to study the incorporation of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane into different materials?
A4: Several analytical techniques are employed to characterize the effects of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane:
- Dynamic Mechanical Analysis (DMA): Used to evaluate the grafting copolymerization process and assess changes in viscoelastic properties. []
- Izod Impact Test: Measures the impact resistance of materials, showing improvements in modified resins. []
- Solid-State 29Si NMR: Confirms the presence of oligomeric dimethylsiloxane units within poly(n-alkylsilsesquioxane) films. []
- Differential Scanning Calorimetry (DSC): Provides insights into thermal transitions and behavior of the modified materials. []
- Low-Temperature XRD: Helps analyze the structural changes and ordering within materials incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []
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